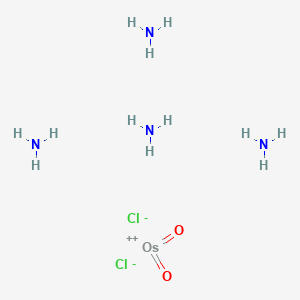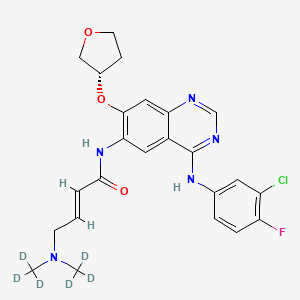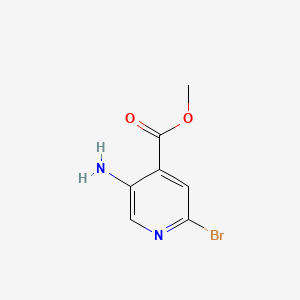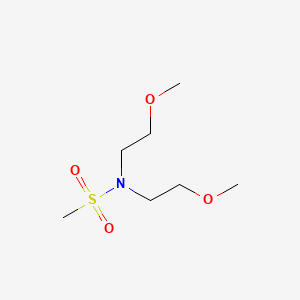
Acetylcholine-1,1,2,2-D4 chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetylcholine-1,1,2,2-D4 chloride is a deuterated form of acetylcholine chloride, a neurotransmitter that plays a crucial role in the nervous system. The compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific research applications, particularly in the field of neurochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetylcholine-1,1,2,2-D4 chloride involves the incorporation of deuterium into the acetylcholine molecule. One common method is the reaction of deuterated choline with acetyl chloride. The reaction typically occurs under controlled conditions to ensure the incorporation of deuterium at the specified positions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes the use of deuterated reagents and solvents, and the reaction conditions are carefully monitored to maintain the integrity of the deuterium labeling .
Chemical Reactions Analysis
Types of Reactions
Acetylcholine-1,1,2,2-D4 chloride undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments .
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of water and catalyzed by acetylcholinesterase, resulting in the formation of choline and acetic acid.
Oxidation: Can be carried out using oxidizing agents such as hydrogen peroxide under controlled conditions.
Substitution: Involves the replacement of the chloride ion with other nucleophiles, such as hydroxide or acetate ions.
Major Products Formed
Hydrolysis: Produces choline and acetic acid.
Oxidation: Results in the formation of various oxidized derivatives.
Substitution: Leads to the formation of different acetylcholine derivatives depending on the nucleophile used.
Scientific Research Applications
Acetylcholine-1,1,2,2-D4 chloride is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and measurement in various studies . Some key applications include:
Neurochemistry: Used to study the metabolism and function of acetylcholine in the nervous system.
Pharmacology: Helps in the development and testing of drugs targeting cholinergic systems.
Biochemistry: Employed in enzyme assays to investigate the activity of acetylcholinesterase and other related enzymes.
Medical Research: Utilized in studies related to neurological disorders such as Alzheimer’s and Parkinson’s diseases.
Mechanism of Action
Acetylcholine-1,1,2,2-D4 chloride exerts its effects by mimicking the action of natural acetylcholine. It binds to acetylcholine receptors, including nicotinic and muscarinic receptors, leading to various physiological responses . The binding of acetylcholine to these receptors triggers ion channel opening or activates G-protein coupled pathways, resulting in muscle contraction, neurotransmission, and other cellular responses .
Comparison with Similar Compounds
Similar Compounds
Acetylcholine chloride: The non-deuterated form of the compound, widely studied for its role in neurotransmission.
Choline chloride: A precursor to acetylcholine, involved in various metabolic pathways.
Phosphatidylcholine: A major component of cell membranes and a precursor to acetylcholine.
Uniqueness
Acetylcholine-1,1,2,2-D4 chloride is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it possible to distinguish the compound from its non-labeled counterparts using mass spectrometry and other analytical techniques. This labeling enhances the accuracy and precision of studies involving acetylcholine metabolism and function .
Properties
IUPAC Name |
(2-acetyloxy-1,1,2,2-tetradeuterioethyl)-trimethylazanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16NO2.ClH/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1/i5D2,6D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGOREOARAHOCO-NXMSQKFDSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC[N+](C)(C)C.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC(=O)C)[N+](C)(C)C.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-Azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-dithiophen-2-ylacetate](/img/structure/B580202.png)

![[(3aS,4S,6R,7S,7aR)-4-methoxy-2,2,6-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] methanesulfonate](/img/structure/B580204.png)
